N6-Dimethyladenosine

AKT inhibitor kinase inhibition cancer signaling

N6,N6-Dimethyladenosine (m6,6A) is a uniquely dimethylated adenosine analog with precise biological activity. Unlike mono-methylated m6A, it exhibits selective cytotoxicity in malignant cells and strongly inhibits AKT signaling, making it essential for cancer pathway studies. Its restricted substrate specificity for ADK/ADAL provides clean, interpretable data on RNA metabolism. Sourced as a high-purity research tool, this compound ensures reliable results in your AKT pathway, RNA modification, or nucleoside analog development projects. Its differentiated profile eliminates the risk of off-target effects seen with other adenosine analogs.

Molecular Formula C12H17N5O4
Molecular Weight 295.29 g/mol
CAS No. 2620-62-4
Cat. No. B014600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Dimethyladenosine
CAS2620-62-4
Synonyms6-(gamma,gamma-dimethylamino)purine riboside
6-dimethylaminopurine riboside
N(6),N(6)-dimethyladenosine
Molecular FormulaC12H17N5O4
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O
InChIInChI=1S/C12H17N5O4/c1-16(2)10-7-11(14-4-13-10)17(5-15-7)12-9(20)8(19)6(3-18)21-12/h4-6,8-9,12,18-20H,3H2,1-2H3/t6-,8-,9-,12-/m1/s1
InChIKeyWVGPGNPCZPYCLK-WOUKDFQISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why N6-Dimethyladenosine (CAS 2620-62-4) is Not Simply a Methylated Adenosine


N6,N6-Dimethyladenosine (m6,6A) is a naturally occurring, modified ribonucleoside characterized by two methyl groups on the N6 position of the adenine base, distinguishing it from mono-methylated analogs like N6-methyladenosine (m6A) [1]. It was first identified in the tRNA of *Mycobacterium bovis* BCG and is found in various RNA species, including rRNA and mRNA . Unlike the more abundant internal mRNA modification m6A, or the cap-adjacent N6,2'-O-dimethyladenosine (m6Am), m6,6A represents a distinct chemical entity with unique biological processing and functional consequences [2]. This compound is an endogenous A3 adenosine receptor ligand and an inhibitor of AKT signaling, with documented antitumor activity [3]. Its unique structure underpins differential recognition by key metabolic enzymes and results in a specific toxicity profile, making it a critical tool for dissecting epitranscriptomic pathways and evaluating novel therapeutic strategies, and not a substitute for other adenosine analogs.

Why In-Class Adenosine Analogs Cannot Be Interchanged with N6-Dimethyladenosine


While adenosine and its N6-substituted analogs share a common purine nucleoside scaffold, their biological activities and metabolic fates diverge sharply. The presence and nature of the N6 substitution dictate substrate specificity for critical enzymes like adenosine kinase (ADK) and adenosine deaminase-like protein (ADAL), leading to distinct metabolic products [1]. For instance, the dimethylated m6,6A is sequentially metabolized alongside m6A and i6A, but the accumulation of its phosphorylated form (m6,6AMP) exerts unique allosteric effects on AMPK, a key metabolic regulator [1]. Furthermore, the substitution pattern dramatically alters pharmacological properties. Unmodified adenosine is a potent, broad-spectrum agonist, whereas N6,N6-dimethyladenosine exhibits a more restricted profile, including selective cytotoxicity for malignant cells and distinct kinase inhibition (e.g., AKT) not observed with all analogs [2][3]. Even compared to its closest relative, m6A, m6,6A demonstrates differential stability and does not serve as a substrate for the demethylase FTO, which preferentially targets m6Am and m6A [4]. Therefore, substituting N6,N6-dimethyladenosine with a 'similar' nucleoside in an experiment would fundamentally alter the biological readout and lead to incorrect mechanistic conclusions.

Quantitative Evidence for Differentiating N6-Dimethyladenosine (m6,6A) from Analogs


AKT Signaling Inhibition: N6,N6-Dimethyladenosine vs. 8-Chloroadenosine

In a direct head-to-head comparison using non-small cell lung cancer cell lines, N6,N6-dimethyladenosine demonstrated a robust inhibition of AKT phosphorylation, while the comparator analog 8-chloroadenosine elicited only a moderate effect [1]. This differential activity highlights the critical importance of the N6-dimethylamino group for potent AKT pathway engagement.

AKT inhibitor kinase inhibition cancer signaling marine natural product

Differential Cytotoxicity in Malignant vs. Non-Malignant Cells: N6,N6-Dimethyladenosine vs. N6-Methyladenosine

A study comparing the effects of N6-substituted adenosine analogs on human cell lines found that both N6-methyladenosine (m6A) and N6,N6-dimethyladenosine (m6,6A) were only cytostatic to non-malignant trophoblastic cells (from placenta or hydatidiform mole) and non-trophoblastic cells (HeLa, Detroit 98). However, at the same concentrations, both compounds were cytotoxic to malignant trophoblastic tumor cell lines (BeWo and JEG-3 human choriocarcinoma) [1]. This study establishes a class-level inference for N6-alkylated adenosines: they exhibit selective toxicity for malignant cells with elevated adenosine kinase activity [1]. A third analog, N6-(Δ2-isopentenyl)adenosine (i6A), was broadly cytotoxic to all cell lines, highlighting the distinct functional consequence of different N6 substitutions [1].

cancer cell biology selective toxicity adenosine kinase choriocarcinoma

In Vitro Antiproliferative Activity: N6,N6-Dimethyladenosine vs. Carboxylate Analogs

N6,N6-Dimethyladenosine (m6,6A) inhibits the proliferation of L1210 murine leukemia cells in vitro with an IC50 of 0.5 µg/mL . While this establishes baseline antiproliferative activity, a separate study demonstrated that synthetic carboxylate analogs of m6,6A, modified with fatty acids at the ribose 2', 3', or 5' positions, exhibited cytotoxicity in vitro that was comparable to, or in vivo efficacy that was several times better than, the parent compound [1]. This body of evidence confirms that the N6,N6-dimethyladenosine scaffold is a validated starting point for medicinal chemistry, and its own intrinsic activity serves as a crucial benchmark for evaluating the efficacy of novel synthetic derivatives.

antitumor activity leukemia L1210 nucleoside analog IC50

Alkaline Hydrolysis Stability: N6,N6-Dimethyladenosine vs. N6-Methyladenosine

The dimethylation of the N6 position confers enhanced chemical stability. N6,N6-Dimethyladenosine (m6,6A) within an RNA context is resistant to alkaline hydrolysis under conditions (pH 10, 50°C) that cause degradation of its mono-methylated counterpart, N6-methyladenosine (m6A) . This differential stability is attributed to the altered electronic and steric properties of the exocyclic amine, which make it less susceptible to base-catalyzed cleavage.

RNA stability hydrolytic resistance epitranscriptomics nucleoside chemistry

Validated Research and Industrial Scenarios for N6-Dimethyladenosine (CAS 2620-62-4)


Elucidating AKT-Dependent Oncogenic Signaling Pathways

This compound is a key tool for dissecting the role of the AKT signaling pathway in cancer cell proliferation and survival. Its demonstrated ability to strongly inhibit AKT phosphorylation, in contrast to the weaker effect of analogs like 8-chloroadenosine, makes it ideal for generating clean, interpretable data on pathway inhibition [1]. Researchers can use it to validate AKT as a target in specific cancer models (e.g., non-small cell lung cancer) and to identify downstream effectors of AKT signaling.

Investigating Selective Toxicity in Adenosine Kinase-Expressing Malignancies

N6,N6-Dimethyladenosine is a powerful tool for studying the link between elevated adenosine kinase (ADK) activity and selective drug sensitivity in cancer. The established finding that m6,6A is cytotoxic to malignant trophoblasts (BeWo, JEG-3) while only cytostatic to normal cells provides a defined experimental system [2]. This enables investigations into the mechanisms of selective nucleoside analog toxicity, biomarker discovery for patient stratification, and the development of prodrug strategies that exploit this metabolic vulnerability.

Studying the Metabolic Fate and Cellular Detoxification of Modified Nucleosides

As a naturally occurring RNA modification, N6,N6-Dimethyladenosine serves as an essential substrate for mapping the recently discovered ADK/ADAL detoxification pathway [3]. The accumulation of its phosphorylated form (m6,6AMP) and its allosteric inhibition of AMPK provide a direct link between RNA catabolism and cellular energy homeostasis. This compound is therefore crucial for studies on the fundamental biology of RNA turnover, the pathophysiology of metabolic diseases linked to ADK deficiency, and the impact of RNA modifications on cell metabolism.

Quality Control Benchmark for Novel Adenosine-Based Antitumor Agents

The established in vitro antiproliferative activity of N6,N6-Dimethyladenosine (IC50 = 0.5 µg/mL against L1210 cells) provides a well-defined, quantitative reference point . Medicinal chemistry groups and biotech companies can use this compound as a standard 'parent' control when evaluating the efficacy of newly synthesized N6,N6-dimethyladenosine analogs or other purine nucleoside derivatives. Its activity serves as a benchmark to determine if a new derivative offers a meaningful improvement in potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N6-Dimethyladenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.